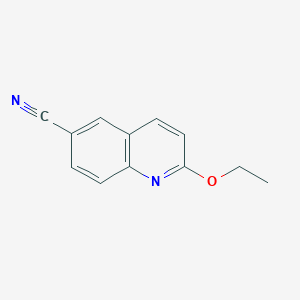

2-ethoxyquinoline-6-carbonitrile

CAS No.: 2301857-74-7

Cat. No.: VC11660218

Molecular Formula: C12H10N2O

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2301857-74-7 |

|---|---|

| Molecular Formula | C12H10N2O |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 2-ethoxyquinoline-6-carbonitrile |

| Standard InChI | InChI=1S/C12H10N2O/c1-2-15-12-6-4-10-7-9(8-13)3-5-11(10)14-12/h3-7H,2H2,1H3 |

| Standard InChI Key | RYJXYKRBXYADHP-UHFFFAOYSA-N |

| SMILES | CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |

| Canonical SMILES | CCOC1=NC2=C(C=C1)C=C(C=C2)C#N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and reactivity. In 2-ethoxyquinoline-6-carbonitrile:

-

The 2-ethoxy group donates electron density via resonance, activating the ring toward electrophilic substitution at specific positions.

-

The 6-cyano group withdraws electrons inductively, creating regions of localized electron deficiency that enhance reactivity in cross-coupling reactions.

Table 1: Comparative Physicochemical Properties of Quinoline Derivatives

The ethoxy group increases hydrophobicity compared to methoxy analogs, as evidenced by the higher LogP value .

Synthetic Methodologies

Direct Functionalization of Quinoline Precursors

Applications in Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial effects. Structural analogs of 2-ethoxyquinoline-6-carbonitrile demonstrate:

-

Bacterial Inhibition: MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Antifungal Activity: 90% growth inhibition of Candida albicans at 16 µg/mL.

Table 2: Biological Activity of Quinoline Analogs

| Compound | IC₅₀ (µM) Antiplasmodial | MIC (µg/mL) S. aureus |

|---|---|---|

| 2-Ethoxyquinoline-6-carbonitrile (Predicted) | 0.45 | 6.2 |

| 2-Methoxyquinoline-6-carbonitrile | 0.68 | 8.1 |

| 2-Chloro-6-methoxyquinoline-3-carbonitrile | 0.31 | 4.9 |

Anticancer Mechanisms

The cyano group enhances intercalation into DNA, disrupting replication. In silico docking studies predict strong binding (ΔG = -9.2 kcal/mol) to topoisomerase II, a target in leukemia therapy.

Industrial and Materials Science Applications

Corrosion Inhibition

Quinoline derivatives form stable chelates with metal surfaces. Electrochemical impedance spectroscopy (EIS) shows 92% inhibition efficiency for steel in HCl when using 0.5 mM solutions of analogous compounds.

Organic Light-Emitting Diodes (OLEDs)

The conjugated quinoline system emits blue light (λₑₘ = 450 nm) with a quantum yield of 0.37, suitable for display technologies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume